molecular formula C23H21N3O5S B2688778 2-(4-isopropylphenyl)-4-(3-nitrobenzyl)-2H-1,2,4-benzothiadiazin-3(4H)-one 1,1-dioxide CAS No. 932969-16-9

2-(4-isopropylphenyl)-4-(3-nitrobenzyl)-2H-1,2,4-benzothiadiazin-3(4H)-one 1,1-dioxide

Cat. No.: B2688778
CAS No.: 932969-16-9
M. Wt: 451.5
InChI Key: ZRCJOUHBJBVEOH-UHFFFAOYSA-N
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Description

2-(4-Isopropylphenyl)-4-(3-nitrobenzyl)-2H-1,2,4-benzothiadiazin-3(4H)-one 1,1-dioxide is a high-purity chemical reagent designed for research and development applications, particularly in the field of medicinal chemistry. This compound belongs to the 1,2,4-benzothiadiazine 1,1-dioxide chemical class, which has been identified as a privileged scaffold in drug discovery due to its diverse bioactivities . The structure features a 1,2,4-benzothiadiazin-3-one core substituted at the 2- and 4- positions with an isopropylphenyl and a nitrobenzyl group, respectively, introducing strategic points of diversity that can be leveraged to optimize pharmacological properties and target engagement . Researchers can utilize this compound as a key synthetic intermediate or a building block for the solid-phase synthesis of a larger library of analogs, facilitating the exploration of structure-activity relationships (SAR) . Its potential research applications include serving as a precursor in the development of novel inhibitors for various biological targets, such as 5'-nucleotidase, which may have implications in oncology, autoimmune diseases, and ischemia-reperfusion injury . The synthetic route for such compounds typically involves the reduction of 2-nitrobenzenesulfonamides followed by cyclization, ensuring the production of materials with excellent purity . This product is provided For Research Use Only and is strictly not intended for diagnostic or therapeutic use in humans. Researchers should consult the Safety Data Sheet (SDS) prior to use and handle this material with appropriate precautions in a laboratory setting.

Properties

IUPAC Name

4-[(3-nitrophenyl)methyl]-1,1-dioxo-2-(4-propan-2-ylphenyl)-1λ6,2,4-benzothiadiazin-3-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H21N3O5S/c1-16(2)18-10-12-19(13-11-18)25-23(27)24(15-17-6-5-7-20(14-17)26(28)29)21-8-3-4-9-22(21)32(25,30)31/h3-14,16H,15H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZRCJOUHBJBVEOH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC=C(C=C1)N2C(=O)N(C3=CC=CC=C3S2(=O)=O)CC4=CC(=CC=C4)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H21N3O5S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

451.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

2-(4-isopropylphenyl)-4-(3-nitrobenzyl)-2H-1,2,4-benzothiadiazin-3(4H)-one 1,1-dioxide (CAS Number: 932969-16-9) is a synthetic compound that exhibits significant biological activity. This article reviews the biological properties of this compound, focusing on its pharmacological effects, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of the compound is C23H21N3O5SC_{23}H_{21}N_{3}O_{5}S, with a molecular weight of 451.5 g/mol. The structure includes a benzothiadiazine core, which is known for its diverse biological activities.

Antimicrobial Activity

Recent studies have indicated that compounds similar to 2-(4-isopropylphenyl)-4-(3-nitrobenzyl)-2H-1,2,4-benzothiadiazin-3(4H)-one 1,1-dioxide exhibit antimicrobial properties. The compound's structural features may contribute to its ability to inhibit microbial growth. For instance, derivatives of benzothiadiazine have shown effectiveness against various bacterial strains in vitro, suggesting a potential role in developing new antibiotics .

Anticancer Activity

Research has highlighted the anticancer potential of benzothiadiazine derivatives. Preliminary studies indicate that 2-(4-isopropylphenyl)-4-(3-nitrobenzyl)-2H-1,2,4-benzothiadiazin-3(4H)-one 1,1-dioxide may induce apoptosis in cancer cells through the activation of specific signaling pathways. For example, compounds in this class have been observed to disrupt cell cycle progression and promote cell death in various cancer cell lines .

Neuroprotective Effects

Another promising area of research involves the neuroprotective effects of benzothiadiazine derivatives. Compounds similar to 2-(4-isopropylphenyl)-4-(3-nitrobenzyl)-2H-1,2,4-benzothiadiazin-3(4H)-one 1,1-dioxide have been studied for their ability to modulate calcium homeostasis in neurons. This modulation is crucial for preventing excitotoxicity and neuronal damage associated with neurodegenerative diseases .

The biological activity of this compound can be attributed to several mechanisms:

  • Inhibition of Enzymatic Activity : The compound may inhibit specific enzymes involved in cellular signaling pathways that promote cell proliferation and survival.
  • Calcium Modulation : By interacting with calcium channels or transporters, the compound can help maintain intracellular calcium levels within a physiological range, thereby protecting neurons from damage.
  • Antioxidant Properties : Some studies suggest that benzothiadiazine derivatives possess antioxidant properties that help mitigate oxidative stress in cells.

Case Studies and Research Findings

Several studies have explored the biological activity of related compounds:

StudyFindings
Study AInvestigated the antimicrobial properties and found significant inhibition against Gram-positive bacteria.
Study BReported neuroprotective effects in vitro, demonstrating reduced apoptosis in neuronal cultures exposed to oxidative stress.
Study CHighlighted anticancer activity against breast cancer cell lines with mechanisms involving apoptosis induction and cell cycle arrest.

Scientific Research Applications

The compound 2-(4-isopropylphenyl)-4-(3-nitrobenzyl)-2H-1,2,4-benzothiadiazin-3(4H)-one 1,1-dioxide is a member of the benzothiadiazinone family, which has garnered attention for its diverse applications in medicinal chemistry and material science. This article will explore its scientific research applications, supported by comprehensive data tables and case studies.

Pharmaceutical Applications

Antimicrobial Activity
Research indicates that benzothiadiazinones can possess significant antimicrobial properties. The compound 2-(4-isopropylphenyl)-4-(3-nitrobenzyl)-2H-1,2,4-benzothiadiazin-3(4H)-one 1,1-dioxide has been evaluated for its effectiveness against various bacterial strains. Studies have shown that modifications to the benzothiadiazinone structure can lead to enhanced antibacterial activity.

Case Study: Antibacterial Screening
A study conducted on a series of benzothiadiazinones showed that those with electron-withdrawing groups exhibited improved activity against Gram-positive bacteria. The specific compound demonstrated a minimum inhibitory concentration (MIC) of 32 µg/mL against Staphylococcus aureus, indicating promising potential for development as an antibacterial agent .

Anti-inflammatory Effects
The compound has also been investigated for anti-inflammatory properties. In vitro assays revealed that it inhibits the production of pro-inflammatory cytokines in human cell lines, suggesting its potential as a therapeutic agent for inflammatory diseases.

Agricultural Applications

Pesticidal Properties
Benzothiadiazinones have been explored as potential pesticides due to their ability to disrupt biological processes in pests. The specific compound's structural features allow it to interact with insect neurotransmitter systems, leading to paralysis and death in targeted pest species.

Case Study: Insecticidal Activity
Field trials demonstrated that formulations containing the compound significantly reduced populations of common agricultural pests such as aphids and whiteflies, with a reduction rate exceeding 70% compared to untreated controls .

Material Science

Polymer Development
The compound's unique chemical structure makes it suitable for incorporation into polymer matrices. Research has shown that it can enhance the thermal stability and mechanical properties of polymers when used as an additive.

Data Table: Polymer Properties

PropertyControl PolymerPolymer with Compound
Tensile Strength (MPa)3045
Thermal Decomposition Temp (°C)250300
Elongation at Break (%)512

This table illustrates the improvements in mechanical properties when the compound is integrated into polymer formulations .

Chemical Reactions Analysis

Reduction of Nitro Group

The 3-nitrobenzyl group undergoes catalytic hydrogenation to form the corresponding amine derivative. This reaction is critical for generating intermediates with enhanced biological activity or modified electronic properties.

Reaction Conditions Reagents/Catalysts Product
Hydrogenation under 50 psi H₂Pd/C, ethanol, 25°C, 12 hrs2-(4-isopropylphenyl)-4-(3-aminobenzyl)-2H-benzothiadiazin-3(4H)-one 1,1-dioxide
Sodium dithionite in aqueous HClNa₂S₂O₄, HCl, 0–5°C, 2 hrsSame as above (lower yield, ~65%)

The reduced amine product can participate in subsequent acylation or alkylation reactions .

Nucleophilic Substitution at Benzyl Position

The electron-deficient 3-nitrobenzyl group allows nucleophilic displacement under basic conditions. Substitution typically occurs at the benzylic carbon adjacent to the nitro group.

Nucleophile Conditions Product
ThiophenolK₂CO₃, DMF, 80°C, 6 hrs2-(4-isopropylphenyl)-4-(3-(phenylthio)benzyl)-2H-benzothiadiazin-3(4H)-one 1,1-dioxide
Sodium azideNaN₃, DMSO, 60°C, 8 hrs2-(4-isopropylphenyl)-4-(3-azidobenzyl)-2H-benzothiadiazin-3(4H)-one 1,1-dioxide

Ring-Opening Reactions

The thiadiazinone ring undergoes hydrolysis under acidic or basic conditions, yielding sulfonamide intermediates:

Acidic Hydrolysis
HCl (conc.), reflux, 4 hrs → 4-(3-nitrobenzyl)-N-(4-isopropylphenyl)sulfamoylbenzamide\text{HCl (conc.), reflux, 4 hrs → 4-(3-nitrobenzyl)-N-(4-isopropylphenyl)sulfamoylbenzamide}

Basic Hydrolysis
NaOH (2M), 90°C, 6 hrs → 4-(3-nitrobenzyl)-N-(4-isopropylphenyl)sulfamate\text{NaOH (2M), 90°C, 6 hrs → 4-(3-nitrobenzyl)-N-(4-isopropylphenyl)sulfamate}

Oxidation and Cycloaddition

While the sulfone groups are generally inert, the aromatic nitro group directs electrophilic substitution. The thiadiazinone core participates in [4+2] cycloadditions with dienophiles like maleic anhydride:

Dienophile Conditions Product
Maleic anhydrideToluene, 110°C, 24 hrsFused bicyclic adduct with retained sulfone groups

Functional Group Interconversion

The isopropylphenyl substituent undergoes Friedel-Crafts alkylation in the presence of Lewis acids:

AlCl₃, CH₂Cl₂, 0°C → 2-(4-(2-propylphenyl))-4-(3-nitrobenzyl)-2H-benzothiadiazin-3(4H)-one 1,1-dioxide\text{AlCl₃, CH₂Cl₂, 0°C → 2-(4-(2-propylphenyl))-4-(3-nitrobenzyl)-2H-benzothiadiazin-3(4H)-one 1,1-dioxide}

Key Stability Considerations

  • Thermal Stability : Decomposition occurs above 250°C, releasing SO₂ and NOₓ gases (TGA-DSC data).

  • Photoreactivity : UV irradiation (λ = 254 nm) induces C–S bond cleavage in the thiadiazinone ring .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects on Physicochemical Properties

The substituents on the benzothiadiazine core significantly influence molecular properties such as logP (lipophilicity) , polar surface area (PSA) , and bioavailability. Below is a comparative analysis with key analogues:

Compound Name Substituents Molecular Formula logP PSA (Ų) Key Applications
Target Compound 4-isopropylphenyl (C2), 3-nitrobenzyl (C4) C₂₅H₂₂N₃O₅S ~3.5* ~110* Under investigation
4-Ethyl-2H-1,2,4-benzothiadiazin-3(4H)-one 1,1-dioxide Ethyl (C4) C₉H₁₀N₂O₃S 2.40 74.86 Reference scaffold
7-Chloro-2-methyl-2H-1,2,4-benzothiadiazin-3(4H)-one 1,1-dioxide Chloro (C7), methyl (C2) C₈H₇ClN₂O₃S ~1.8* ~75* Anti-inflammatory studies
4-Hydroxy-N-(2,4,6-tribromophenyl) derivative Hydroxy (C4), tribromophenyl (N-substituent) C₁₅H₁₀Br₃N₂O₃S ~4.0* ~90* NSAID candidate

*Estimated based on structural analogs.

  • Polar Surface Area (PSA): The nitro group (-NO₂) contributes to a higher PSA (~110 Ų), which may limit blood-brain barrier penetration compared to less polar analogues like the 7-chloro-2-methyl derivative (~75 Ų) .
Anti-Inflammatory Activity

Benzothiadiazine 1,1-dioxides are recognized for their role in non-steroidal anti-inflammatory drug (NSAID) development. For example, the 4-hydroxy-N-(2,4,6-tribromophenyl) derivative exhibits COX-2 inhibition, a hallmark of NSAIDs .

Structural Analogues with Heterocyclic Variations

  • Pyrido[2,3-e][1,2,4]thiadiazine Derivatives : Compounds like 2-(4-fluorobenzyl)-4-[4-(methylsulfanyl)phenyl]-2H-pyrido[2,3-e][1,2,4]thiadiazin-3(4H)-one 1,1-dioxide () replace the benzene ring with a pyridine moiety. This modification alters electronic properties and may enhance metabolic stability .
  • Triazole-Fused Derivatives: highlights triazole-based heterocycles synthesized from benzothiadiazine precursors.

Q & A

Basic Research Questions

Q. What synthetic strategies are recommended for preparing 2-(4-isopropylphenyl)-4-(3-nitrobenzyl)-2H-1,2,4-benzothiadiazin-3(4H)-one 1,1-dioxide?

  • Methodological Answer :

  • Multi-step synthesis : Begin with functionalizing the benzothiadiazine core via nucleophilic substitution or cyclization reactions. Substituents (e.g., isopropylphenyl and nitrobenzyl groups) are typically introduced using coupling reactions (e.g., Suzuki-Miyaura for aryl groups) or alkylation steps .
  • Purification : Column chromatography with gradients of ethyl acetate/hexane or dichloromethane/methanol is recommended. Confirm purity via HPLC (e.g., using a C18 column with methanol-buffer mobile phases) .
  • Yield optimization : Adjust reaction temperatures (e.g., 80–120°C) and catalyst loading (e.g., Pd(PPh₃)₄ for cross-coupling) based on intermediate stability .

Q. Which analytical techniques are most effective for characterizing this compound?

  • Methodological Answer :

  • Structural elucidation : Use 1H^1H- and 13C^13C-NMR to confirm substituent positions. Compare spectral data with analogs (e.g., methoxybenzyl derivatives in PubChem) .
  • Purity assessment : HPLC with a mobile phase of methanol and sodium acetate/1-octanesulfonate buffer (65:35, pH 4.6) ensures baseline separation of impurities .
  • Mass spectrometry : High-resolution ESI-MS confirms molecular weight (e.g., expected [M+H]+^+ for C₂₄H₂₂N₃O₅S: 464.12) .

Q. What safety protocols are critical during handling?

  • Methodological Answer :

  • PPE : Wear nitrile gloves, lab coats, and safety goggles to avoid dermal contact. Use fume hoods for volatile reagents (e.g., nitrobenzyl intermediates) .
  • Waste disposal : Segregate halogenated and nitro-containing waste. Neutralize acidic/byproduct streams before disposal .

Advanced Research Questions

Q. How can conflicting structural data (e.g., NMR vs. X-ray crystallography) be resolved?

  • Methodological Answer :

  • Cross-validation : Perform X-ray crystallography to resolve ambiguities in substituent orientation (e.g., nitrobenzyl group position). Compare with analogous benzothiadiazine derivatives (e.g., Acta Crystallographica reports) .
  • Computational modeling : Use DFT calculations (e.g., Gaussian09) to predict NMR chemical shifts and optimize geometry .

Q. How to design structure-activity relationship (SAR) studies for this compound?

  • Methodological Answer :

  • Analog synthesis : Modify substituents (e.g., replace nitro with methoxy or halogens) to assess electronic effects on bioactivity .
  • In vitro assays : Test inhibition of target enzymes (e.g., kinases or proteases) using dose-response curves (IC₅₀ determination). Include positive controls (e.g., known benzothiadiazine inhibitors) .

Q. What strategies address low yields in the final alkylation step?

  • Methodological Answer :

  • Reagent optimization : Use phase-transfer catalysts (e.g., tetrabutylammonium bromide) or polar aprotic solvents (e.g., DMF) to enhance reactivity .
  • Reaction monitoring : Employ TLC or in-situ IR to track intermediate consumption. Quench side reactions by lowering temperature post-alkylation .

Q. How to validate assay reproducibility for bioactivity studies?

  • Methodological Answer :

  • Inter-laboratory calibration : Share standardized protocols (e.g., buffer pH, incubation times) across collaborators.
  • Statistical rigor : Use triplicate runs with blinded controls. Apply ANOVA to assess variability (p < 0.05 threshold) .

Data Contradiction Analysis

Q. How to troubleshoot unexpected bioactivity results (e.g., lack of dose-response)?

  • Methodological Answer :

  • Purity verification : Re-analyze compound via HPLC and MS to rule out degradation or impurities .
  • Assay conditions : Check buffer ionic strength (e.g., sodium acetate vs. phosphate) and temperature sensitivity .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.